molecular formula C18H15ClF3N3O B2608548 N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide CAS No. 866144-30-1

N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide

Cat. No. B2608548
CAS RN: 866144-30-1
M. Wt: 381.78
InChI Key: OWNDRCNIVGXIOZ-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide is a chemical compound that has been widely used in scientific research. It is a benzimidazole derivative that has been synthesized through a multistep process. This compound has shown promising results in various scientific applications, including as a potential anticancer agent.

Scientific Research Applications

Antimicrobial Activity

N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide derivatives have been synthesized and investigated for antimicrobial activity. The compounds exhibited notable activity against various bacteria and fungi species. Some specific compounds demonstrated antifungal activity against certain fungi at half the potency of ketoconazole and anti-gram-positive bacterial activity at half the potency of chloramphenicol. Moreover, compounds with similar structural derivatives showed high antibacterial activity, while others displayed anticandidal effects against specific Candida species (Evren et al., 2020) (Dawbaa et al., 2021).

Cytotoxic Activities

The synthesis of these compounds has shown significant cytotoxic activities against various cell lines. For instance, some derivatives exhibited high cytotoxicity against human leukemia cells and had cytotoxic activity compared to standard drugs. These compounds have been tested for in vitro antitumor activity and have shown remarkable activity and selectivity towards specific cancer cell lines, emphasizing the potential of these compounds in cancer research (Dawbaa et al., 2021) (Sławiński & Brzozowski, 2006).

Characterization and Structural Studies

The compounds have been thoroughly characterized and studied for their structural properties. Techniques like X-ray diffraction, NMR, and IR spectroscopy have been used to determine the structure and conformation of these compounds. These studies provide valuable insights into the molecular structure and properties of these compounds, contributing to a better understanding of their potential applications in various fields (Raouafi et al., 2005) (Yu et al., 2004).

Mechanism of Action

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[2-(trifluoromethyl)benzimidazol-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF3N3O/c1-11(16(26)23-10-12-6-2-3-7-13(12)19)25-15-9-5-4-8-14(15)24-17(25)18(20,21)22/h2-9,11H,10H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNDRCNIVGXIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1Cl)N2C3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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